molecular formula C19H21ClN2O2 B5546549 N-(5-chloro-2-pyridinyl)-2-(4-cyclohexylphenoxy)acetamide

N-(5-chloro-2-pyridinyl)-2-(4-cyclohexylphenoxy)acetamide

Cat. No. B5546549
M. Wt: 344.8 g/mol
InChI Key: HFLTUVXXRINURA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-2-(4-cyclohexylphenoxy)acetamide, commonly known as CP 945,598, is a synthetic compound that belongs to the class of cyclooxygenase-2 (COX-2) inhibitors. COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. CP 945,598 is a promising drug candidate for the treatment of various inflammatory diseases, including arthritis, cancer, and Alzheimer's disease.

Scientific Research Applications

Synthesis and Biological Activity

Research has delved into the synthesis and evaluation of pyridine derivatives for their antiproliferative activities, showcasing the compound's potential in cancer research. Alqahtani and Bayazeed (2020) synthesized pyridine linked thiazole hybrids, demonstrating promising anticancer activity against various cell lines, offering insights into the molecule's utility in developing novel anticancer agents (Alaa M. Alqahtani, A. Bayazeed, 2020).

Antimicrobial Applications

Novel syntheses of imines and thiazolidinones derived from chloro-methylphenoxyacetamide have been explored for their antimicrobial properties. Fuloria et al. (2009) investigated the antibacterial and antifungal activities of these compounds, highlighting the potential application of N-(5-chloro-2-pyridinyl)-2-(4-cyclohexylphenoxy)acetamide derivatives in combating microbial infections (N. Fuloria, Vijender Singh, M. Yar, Mohammed Ali, 2009).

Environmental Impact and Degradation

The atmospheric oxidation of chlorinated aromatic compounds, including those similar to this compound, has been studied to understand their environmental fate. Murschell and Farmer (2018) examined the OH oxidation of chlorinated phenoxy acids, revealing potential pathways for environmental degradation and the formation of less toxic products, providing a basis for assessing the environmental impact of such compounds (T. Murschell, D. Farmer, 2018).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(4-cyclohexylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-16-8-11-18(21-12-16)22-19(23)13-24-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLTUVXXRINURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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